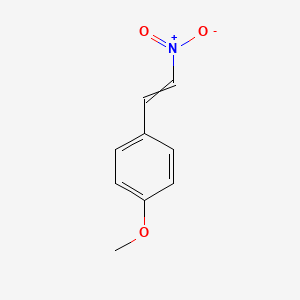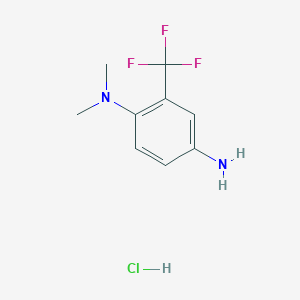
N1,N1-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine hydrochloride is a chemical compound with the molecular formula C9H11F3N2·HCl. It is known for its unique structural features, including the presence of both dimethyl and trifluoromethyl groups attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzene-1,4-diamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include additional purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
N1,N1-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl or trifluoromethyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amine derivatives, and substitution reactions can result in a variety of substituted benzene derivatives.
科学的研究の応用
N1,N1-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Employed in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which N1,N1-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(trifluoromethyl)benzene-1,4-diamine: Lacks the dimethyl groups, resulting in different chemical and biological properties.
N1,N1-dimethyl-4-nitrobenzene-1,4-diamine: Contains a nitro group instead of a trifluoromethyl group, leading to distinct reactivity and applications.
N1,N1-dimethyl-2,4-diaminotoluene: Features a methyl group instead of a trifluoromethyl group, affecting its chemical behavior and uses.
Uniqueness
N1,N1-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine hydrochloride is unique due to the presence of both dimethyl and trifluoromethyl groups, which confer specific chemical properties such as increased lipophilicity and stability. These features make it particularly valuable in research and industrial applications where such properties are desired.
特性
IUPAC Name |
1-N,1-N-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2.ClH/c1-14(2)8-4-3-6(13)5-7(8)9(10,11)12;/h3-5H,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEUEHVGWHPYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
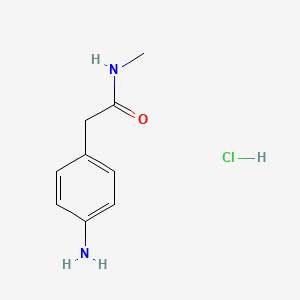

![N-((1H-benzo[d]imidazol-2-yl)methyl)propan-2-amine hydrochloride](/img/structure/B7855293.png)


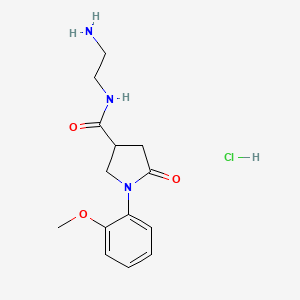

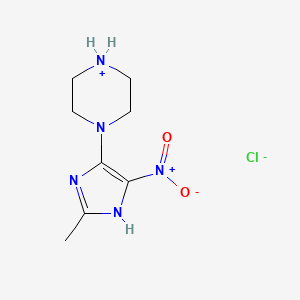
![2-isopropyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B7855345.png)
![5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine nitrate](/img/structure/B7855348.png)
![2-(([1,1'-Biphenyl]-4-ylmethyl)amino)acetic acid hydrochloride](/img/structure/B7855354.png)


